N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
This compound is a derivative of benzamide with a thiazole ring and a cyanophenyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiazoles are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole moieties, along with the cyanophenyl group. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitrile groups could impact its solubility in various solvents .Scientific Research Applications
Molecular Structure and Interactions
The compound N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has been investigated in scientific research for its structural properties and the influence of molecular interactions. Studies focused on molecular structures have highlighted the importance of intermolecular interactions, such as dimerization and crystal packing, and their effects on the molecular geometry of related compounds. For instance, Karabulut et al. (2014) explored the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, through single crystal X-ray diffraction and DFT calculations, noting the minor impact of crystal packing and dimerization on bond lengths and angles but a significant effect on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Synthesis and Derivative Compounds
Research on this compound and its derivatives has led to the development of various heterocyclic compounds with potential biological activities. For example, Shams et al. (2010) described the synthesis of diverse heterocyclic derivatives from a key precursor, leading to compounds with high inhibitory effects in antiproliferative activity screening (Shams et al., 2010). Another study by Fadda et al. (2014) explored the utility of the thiocarbamoyl moiety in synthesizing new sulfur-containing heterocyclic compounds, evaluating their antimicrobial activity (Fadda et al., 2014).
Photophysical Properties and Applications
The exploration of compounds related to this compound extends into the realm of photophysical properties and their applications. Studies have focused on the development and characterization of novel compounds with potential applications in fields such as security ink and organic sensitizers for solar cells. Lu and Xia (2016) synthesized a novel V-shaped molecule showing potential for use as a security ink due to its morphology-dependent fluorochromism, which can be induced by mechanical force or surrounding pH stimuli (Lu & Xia, 2016). Furthermore, Kim et al. (2006) engineered organic sensitizers with unprecedented efficiency for solar cell applications, demonstrating the versatility and application potential of molecularly engineered compounds (Kim et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-6-16(9-13(12)2)18(23)22-19-21-17(11-24-19)15-7-4-14(10-20)5-8-15/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAODJRNCFMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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